molecular formula C14H14BrNOS2 B2637893 4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1798028-00-8

4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2637893
CAS No.: 1798028-00-8
M. Wt: 356.3
InChI Key: FSXQHYOHKIDMOK-UHFFFAOYSA-N
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Description

This compound features a brominated thiophene core substituted at the 2-position with a carboxamide group bearing two distinct moieties: a cyclopropyl ring and a 2-(thiophen-2-yl)ethyl chain.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS2/c15-10-8-13(19-9-10)14(17)16(11-3-4-11)6-5-12-2-1-7-18-12/h1-2,7-9,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQHYOHKIDMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, leading to its pharmacological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Thiophene Carboxamides

Table 1: Key Structural Differences Among Thiophene Carboxamides

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
4-Bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide R1 = cyclopropyl, R2 = thiophen-ethyl 384.29 (calc.) Bromo-thiophene core; dual heterocyclic chains Target Compound
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () R1 = H, R2 = 4-methylpyridin-2-yl 311.18 Pyridine substituent; Suzuki coupling product
5-Bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide () R1 = cyclopropylmethyl, R2 = methyl 274.19 Methyl at thiophene 4-position; smaller alkyl
USP Rotigotine Related Compound G () Bis[2-(thiophen-2-yl)ethyl]amine 420.03 Dual thiophen-ethyl chains; pharmaceutical

Key Observations :

  • Electron-Withdrawing Effects : The bromine atom in the target compound and analogues (e.g., ) enhances electrophilicity for cross-coupling reactions or hydrogen bonding in biological targets.
  • Heterocyclic Influence : The thiophen-ethyl group in the target compound and USP Rotigotine derivatives () may improve binding to dopamine receptors or other aromaticity-dependent targets compared to pyridine () or cyclobutyl () substituents.

Key Observations :

  • The Suzuki-Miyaura reaction () offers modularity for introducing aryl/heteroaryl groups but requires palladium catalysts.
  • Schiff base formation () is simpler but yields hydrazide derivatives rather than carboxamides.

Structural and Crystallographic Insights

  • Disorder in Bromine Substituents: highlights bromine disorder in N′-[(E)-(4-bromo-2-thienyl)methylene]isonicotinohydrazide, suggesting similar challenges in crystallizing the target compound due to its bulky substituents .
  • Hydrogen Bonding : The thiophen-ethyl group in the target compound may form C–H···S interactions, analogous to the C–H···O bonds observed in , stabilizing crystal packing .

Biological Activity

4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a thiophene ring, contributing to its distinctive chemical properties. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to inhibition of certain enzymes or modulation of receptor activity, influencing various biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiophene have shown potential in inhibiting tumor growth in vitro and in vivo. A study highlighted that certain thiophene derivatives inhibited cancer cell motility and induced apoptosis in tumorigenic cells while sparing non-tumorigenic cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. A related study on thiosemicarbazone derivatives demonstrated significant anti-inflammatory effects in models such as paw edema induced by carrageenan, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

Study Findings Methodology
Thiosemicarbazone Study Demonstrated anti-inflammatory effects with up to 83% reduction in paw edema at high doses.In vivo models using formalin and carrageenan-induced inflammation .
Thiophene Derivative Research Inhibited cancer cell growth significantly at concentrations as low as 10 µM.Cell viability assays on murine liver cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other thiophene derivatives:

Compound Key Features Biological Activity
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamideSimilar structure with different thiophene substitutionExhibits anticancer properties
N-cyclopropyl-N-(2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamideContains xanthene moiety instead of thiophenePotentially different reactivity profiles due to structural changes

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